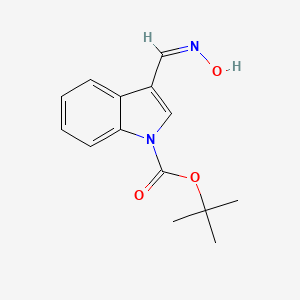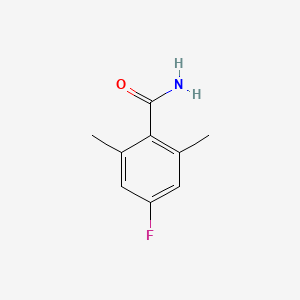
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane, also known as this compound, is an organic compound of the boron family. It is a white crystalline solid with a molecular formula of C14H14Cl2BNO2. The compound has a wide range of applications in the scientific research field, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane has been used in scientific research in various fields. It has been used as a starting material for the synthesis of a wide range of compounds, including heterocyclic compounds, small molecules, and polymers. It has also been used as a catalyst in organic synthesis and as a reagent for the preparation of organic compounds. Additionally, it has been used as a catalyst for the synthesis of polymers and as an inhibitor of enzyme activity.
Mechanism of Action
The mechanism of action of 6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane is not fully understood. However, it is believed to act as a Lewis acid, which can form complexes with electron-rich molecules such as amines and alcohols. This can lead to the formation of stable complexes, which can then be used as catalysts in organic reactions. Additionally, it has been suggested that the compound can act as a nucleophile, which can react with electrophilic substrates, leading to the formation of products.
Biochemical and Physiological Effects
This compound(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane has been studied for its potential biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory and antioxidant properties, as well as the ability to inhibit the growth of certain types of bacteria. Additionally, it has been found to be a potent inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. Leukotrienes are pro-inflammatory molecules that are involved in the development of asthma and other allergic reactions.
Advantages and Limitations for Lab Experiments
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane has several advantages and limitations for lab experiments. One of the main advantages of using this compound is its high purity, which allows for the synthesis of a wide range of compounds with precise control over the reaction conditions. Additionally, the compound is relatively stable, allowing it to be stored for extended periods of time without significant degradation. On the other hand, the compound is relatively expensive, which can limit its use in certain applications.
Future Directions
There are several potential future directions for 6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane. One potential direction is to further study its potential biochemical and physiological effects, with a focus on its ability to inhibit the growth of certain types of bacteria. Additionally, further research could be conducted into its potential applications as a catalyst in organic synthesis and as an inhibitor of enzyme activity. Finally, further research could be conducted into the potential use of this compound as a starting material for the synthesis of a wide range of compounds, including heterocyclic compounds, small molecules, and polymers.
Synthesis Methods
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane can be synthesized through a reaction between 4-chlorobenzaldehyde and 2-amino-4-bromobutyric acid. The reaction is conducted in an aqueous solution of sodium hydroxide at a temperature of 60°C for 6 hours. The product is then isolated and purified by recrystallization from ethanol. This method of synthesis has been reported to yield a product of high purity (98%).
properties
IUPAC Name |
6-butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BCl2NO2/c1-2-3-7-18-8-10-19-15(20-11-9-18)12-5-4-6-13(16)14(12)17/h4-6H,2-3,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLQIUZMSDFBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%](/img/structure/B6319148.png)


![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)

![(11bS)-4-Hydroxy-2,6-bis(5'-ph[1,1':3',1''-terph]-2'-yl)-4-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepinoxide, 98%, (99% ee)](/img/structure/B6319183.png)



![t-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)